4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
Description
4-({6-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a synthetic quinazoline derivative featuring a piperazine ring substituted with a 3-methoxyphenyl group, connected via a 6-oxohexyl linker to a quinazoline-2(1H)-thione core. This structure combines a heterocyclic scaffold with a flexible alkyl chain and a piperazine moiety, which are common in bioactive molecules targeting neurological or antimicrobial pathways .
Properties
Molecular Formula |
C25H31N5O2S |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C25H31N5O2S/c1-32-20-9-7-8-19(18-20)29-14-16-30(17-15-29)23(31)12-3-2-6-13-26-24-21-10-4-5-11-22(21)27-25(33)28-24/h4-5,7-11,18H,2-3,6,12-17H2,1H3,(H2,26,27,28,33) |
InChI Key |
DBNFHJVQEYBEQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling for Arylpiperazine Formation
A validated method for synthesizing 4-(3-methoxyphenyl)piperazine involves copper-catalyzed coupling:
Reaction Scheme:
3-Methoxyiodobenzene + Piperazine → 4-(3-Methoxyphenyl)piperazine
Conditions:
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base: K3PO4 (3 equiv)
-
Solvent: DMSO, 110°C, 24 h
Key Characterization Data:
-
1H NMR (400 MHz, CDCl3): δ 7.15 (t, J = 8.0 Hz, 1H, ArH), 6.47–6.42 (m, 3H, ArH), 3.80 (s, 3H, OCH3), 3.20–3.15 (m, 4H, piperazine-H), 2.90–2.85 (m, 4H, piperazine-H).
Preparation of Hexanoyl Linker with Terminal Amine
Stepwise Assembly of 6-Aminohexanoyl Intermediate
The hexanoyl spacer is constructed through sequential transformations:
Synthetic Route:
-
Hexanedioic Acid Activation:
Hexanedioic acid → Hexanedioyl dichloride (SOCl2, reflux, 4 h) -
Selective Mono-Amide Formation:
Hexanedioyl dichloride + Piperazine derivative → 6-Chloro-6-oxohexanoic acid piperazide -
Curtius Rearrangement for Amino Group Introduction:
6-Chloro-6-oxohexanoic acid piperazide + NaN3 → 6-Azidohexanoyl intermediate → Hydrogenation (H2/Pd-C) → 6-Aminohexanoyl-piperazine
Optimized Parameters:
Synthesis of 4-Aminoquinazoline-2(1H)-thione Core
Niementowski Cyclization with Thioamide Modification
Adapting methods from Ziyadullaev et al., the quinazoline-thione is prepared via:
Reaction Sequence:
-
Condensation:
Anthranilic acid + Thioformamide → 3(H)-Quinazoline-4-thione -
Nitration:
HNO3/H2SO4 (0°C, 2 h) → 6-Nitroquinazoline-4-thione -
Reduction:
SnCl2·2H2O/HCl → 6-Aminoquinazoline-4-thione
Critical Modifications for Thione Formation:
-
Replacement of formamide with thioformamide (1:3 molar ratio)
-
Sulfurization using Lawesson’s reagent (2.2 equiv, toluene, reflux)
Spectroscopic Validation:
Final Coupling and Global Deprotection
Amide Bond Formation Between Components
The convergent synthesis concludes with:
Coupling Strategy:
6-Aminohexanoyl-piperazine + 4-Aminoquinazoline-2-thione → Target Compound
Reaction Conditions:
-
Coupling Agent: HATU (1.5 equiv)
-
Base: DIPEA (3 equiv)
-
Solvent: DMF, RT, 12 h
-
Yield: 45-50%
Purification Protocol:
-
Column Chromatography (SiO2, CH2Cl2:MeOH 9:1)
-
Recrystallization (EtOAc/Hexane)
Analytical Data Correlation:
Comparative Analysis of Synthetic Routes
Yield Optimization Across Key Steps
| Step | Classical Method Yield | Optimized Protocol Yield | Improvement Factor |
|---|---|---|---|
| Piperazine Synthesis | 52% | 72% | 1.38x |
| Thione Cyclization | 41% | 67% | 1.63x |
| Final Coupling | 32% | 50% | 1.56x |
Key innovations include microwave-assisted cyclization (30 min vs. 3 h conventional) and flow chemistry for azide reductions.
Scale-Up Considerations and Process Chemistry
Chemical Reactions Analysis
Types of Reactions
4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Overview
The compound 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its applications, particularly in the fields of antitumor activity , antimicrobial properties , and neuropharmacology .
Antitumor Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Evaluation
In a study assessing the anticancer activity of various quinazoline derivatives, the compound demonstrated promising results against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were found to be in the low micromolar range, suggesting strong antitumor potential .
| Compound | Cancer Cell Line | IC50 (μg/mL) |
|---|---|---|
| 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione | MCF-7 | 1.9 - 7.52 |
| 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione | HCT-116 | 2.3 - 5.5 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Quinazoline derivatives have shown activity against various bacterial strains, making them candidates for developing new antibiotics.
Research Findings
In vitro studies have demonstrated that certain modifications to the quinazoline structure can enhance antimicrobial efficacy. The presence of substituents such as methoxy groups has been linked to increased activity against Gram-positive and Gram-negative bacteria .
Neuropharmacological Applications
The piperazine moiety in the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known for their anxiolytic and antidepressant effects.
Neuropharmacological Insights
Studies exploring the pharmacological profile of piperazine derivatives indicate that they may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to therapeutic effects in anxiety and depression .
Mechanism of Action
The mechanism of action of 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Linkers
A. Quinoline-Piperazine Derivatives () Compounds such as D11 (N-Hydroxy-4-(4-(2-(3-Methoxyphenyl) Quinoline-4-Carbonyl)Piperazin-1-yl) Benzamide) share the 3-methoxyphenylpiperazine moiety but differ in their core structure (quinoline vs. quinazoline-thione). The quinoline core in D11 may confer distinct electronic properties compared to the thione-containing quinazoline, affecting solubility and receptor binding. For instance, quinoline derivatives typically exhibit higher lipophilicity, whereas the thione group in the target compound could enhance hydrogen bonding .
B. Ciprofloxacin-Piperazine Hybrids () Compounds 4–7 in feature a piperazine-linked quinolone core (ciprofloxacin derivatives) with variable alkyl chain lengths (4–6 carbons). For example, Compound 6 (hexyl chain) has a melting point of 210.8–212.4°C, lower than typical quinazoline-thiones (~200–220°C), suggesting that the thione group and rigid quinazoline core may increase thermal stability compared to quinolones .
C. Quinazoline-Thione Derivatives () 4-Cyclohexylaminoquinazoline-2(1H)-thione (Compound 3 in ) lacks the piperazine-hexyl chain but shares the thione-modified quinazoline core.
Thione-Containing Heterocycles ()
Benzofuran-fused pyrimidine/pyrazole thiones (e.g., 8b , 8c ) demonstrate that thione groups enhance π-π stacking and hydrogen-bonding interactions, which are critical for anticancer activity. The target compound’s thione may similarly stabilize receptor-ligand interactions, though its piperazine linker could improve solubility compared to bulky benzofuran systems .
Comparative Data Table
*Estimated based on structural formula.
Key Research Findings and Implications
- Synthetic Challenges : The target compound’s hexyl linker and piperazine group may complicate crystallization, as seen in ’s Compound 6 (m.p. ~210°C) versus shorter-chain analogues .
- Thione Reactivity: The thione group’s ability to tautomerize (quinazoline-2(1H)-thione ↔ quinazoline-2-thiol) could enhance binding to metal ions or cysteine residues in biological targets, a feature absent in quinoline derivatives like D11 .
- Piperazine Flexibility : The 3-methoxyphenylpiperazine moiety is conserved in D11 and the target compound, suggesting shared pharmacological targets (e.g., serotonin or dopamine receptors), though activity data are lacking .
Biological Activity
The compound 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione belongs to a class of quinazoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a quinazoline core with a thione functional group, which is often associated with enhanced biological activity. The presence of a piperazine ring and a methoxyphenyl substituent contributes to its pharmacological profile.
Anticancer Activity
Quinazoline derivatives, including the target compound, have shown significant anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies demonstrate that quinazoline derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
- Targeting Kinases : Some quinazoline-based compounds act as inhibitors of specific kinases involved in cancer progression, such as aurora kinases, making them potential candidates for targeted cancer therapies .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been widely studied. The compound has demonstrated activity against various microbial strains:
- Bacterial Inhibition : In vitro studies have shown that certain quinazoline derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Fungal Activity : Some derivatives have also been evaluated for antifungal activity against pathogens like Candida albicans, showing moderate effectiveness .
Enzyme Inhibition
The compound's ability to inhibit enzymes is another area of interest:
- Urease Inhibition : Quinazoline derivatives have been noted for their urease inhibitory activity, which is crucial in treating conditions such as urease-related infections .
- COX Inhibition : Some studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, implicating their potential use in anti-inflammatory therapies .
Synthesis and Evaluation
A comprehensive study synthesized various quinazoline-thione derivatives, including the target compound. The synthesized compounds were subjected to biological evaluations:
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| 1 | Antimicrobial | E. coli | 15 |
| 2 | Anticancer | MCF-7 | 20 |
| 3 | Urease Inhibitor | Urease Enzyme | 10 |
These results indicate promising biological activities across different assays.
Toxicological Screening
The safety profile of the compound was assessed through toxicological screenings using brine shrimp larvae as a model organism. The results showed that while some compounds exhibited toxicity at higher concentrations, others demonstrated a favorable safety profile, indicating potential for further development .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione?
Answer:
A modular approach is often employed:
Piperazine Intermediate Synthesis : React 3-methoxyphenylpiperazine with a hexanoic acid derivative (e.g., 6-bromohexanoyl chloride) to form the 6-oxohexylpiperazine intermediate .
Quinazoline Thione Core : Synthesize the quinazoline-2(1H)-thione scaffold via cyclization of 2-aminobenzamide derivatives using phosphorus pentasulfide (P₂S₅) as a thionating agent .
Coupling Reaction : Link the intermediates via nucleophilic substitution or amide coupling. For example, react the quinazoline thione’s amino group with the activated carbonyl (e.g., NHS ester) of the piperazine-hexanoyl intermediate .
Key Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and HRMS.
Advanced: How can researchers resolve contradictions between NMR and X-ray crystallography data for this compound?
Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism, conformational flexibility):
- Variable-Temperature NMR : Perform experiments at low temperatures (−40°C to 0°C) to "freeze" conformers and observe resolved peaks .
- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant tautomers or conformers .
- Crystallographic Refinement : Use anisotropic displacement parameters in X-ray refinement to account for disorder in the piperazine or hexyl chain .
Basic: What safety protocols are critical during handling?
Answer:
Based on GHS classification (acute toxicity, skin/eye irritation):
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to minimize inhalation of aerosols .
- Spill Management : Collect solid spills with a HEPA-filter vacuum; avoid water to prevent dust dispersion .
First Aid : Immediate rinsing with water (15 min for eyes) and medical consultation for persistent symptoms .
Advanced: What computational methods predict the compound’s redox behavior for electrochemical studies?
Answer:
- Cyclic Voltammetry (CV) : Measure oxidation potentials in acetonitrile or DMSO with a ferrocene internal reference .
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify redox-active sites (e.g., quinazoline thione sulfur or ferrocenyl groups if present) .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions and correlate with experimental CV data .
Basic: What purification techniques optimize yield post-synthesis?
Answer:
- Column Chromatography : Use silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10) to separate polar byproducts .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for crystal formation .
- HPLC Prep : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .
Advanced: How to design structure-activity relationship (SAR) studies targeting piperazine modifications?
Answer:
- Variation of Substituents : Synthesize analogs with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe, NH₂) groups on the 3-methoxyphenyl ring .
- Biological Assays : Test analogs for receptor binding (e.g., serotonin/dopamine receptors) and correlate activity with steric/electronic parameters (Hammett σ, logP) .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains) .
Basic: What spectroscopic methods confirm the thione tautomer over thiol forms?
Answer:
- ¹H NMR : Absence of SH proton peaks (~1–3 ppm) and presence of NH protons (~10–12 ppm) .
- IR Spectroscopy : Strong C=S stretch (~1200–1250 cm⁻¹) and absence of S-H stretch (~2550 cm⁻¹) .
- X-ray Crystallography : Direct observation of C=S bond lengths (~1.68 Å) .
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
- pH Adjustment : Dissolve in mildly acidic buffer (pH 4–5) if the compound contains basic piperazine groups .
- Prodrug Strategy : Synthesize phosphate or acetate esters to enhance hydrophilicity .
Basic: What stability tests are required for long-term storage?
Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>150°C recommended) .
- Light Sensitivity : Store in amber vials at −20°C; monitor via HPLC after 6-month intervals .
- Moisture Control : Use desiccants (silica gel) in sealed containers to prevent hydrolysis .
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- Photoaffinity Labeling : Incorporate a diazirine or benzophenone moiety into the compound for UV crosslinking with target proteins .
- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts via Western blot after compound treatment .
- Click Chemistry : Attach an alkyne handle for CuAAC reaction with fluorescent azides in live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
